Tetraethyldiphosphine

CAS No.: 3040-63-9

Cat. No.: VC18392394

Molecular Formula: C8H20P2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3040-63-9 |

|---|---|

| Molecular Formula | C8H20P2 |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | diethylphosphanyl(diethyl)phosphane |

| Standard InChI | InChI=1S/C8H20P2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |

| Standard InChI Key | UVTLTCJBYXBVBA-UHFFFAOYSA-N |

| Canonical SMILES | CCP(CC)P(CC)CC |

Introduction

Chemical Identity and Structural Features

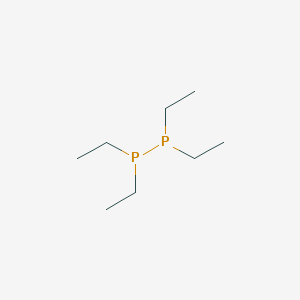

Tetraethyldiphosphine, systematically named diethylphosphanyl(diethyl)phosphane, belongs to the class of diphosphines. Its IUPAC name reflects the two phosphorus atoms each bonded to two ethyl groups (). The compound’s molecular weight is 178.19 g/mol, and its structure is defined by the connectivity of the phosphorus atoms to the ethyl substituents .

Table 1: Key Physicochemical Properties of Tetraethyldiphosphine

| Property | Value |

|---|---|

| CAS Registry Number | 3040-63-9 |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 5 |

| Exact Mass | 178.10402463 Da |

Synthetic Considerations and Industrial Relevance

Challenges in Synthesis

The compound’s sensitivity to oxidation necessitates rigorous exclusion of oxygen during preparation. Side reactions, including the formation of phosphine oxides (), are common if air is present. Industrial processes mitigate this by employing Schlenk-line techniques or glovebox systems.

Reactivity and Functional Transformations

Tetraethyldiphosphine participates in three primary reaction types: oxidation, reduction, and coordination chemistry.

Oxidation Pathways

Exposure to oxidizing agents like hydrogen peroxide () converts tetraethyldiphosphine into its corresponding diphosphine dioxide (). This reaction proceeds via a radical mechanism, with the peroxide abstracting electrons from the phosphorus centers.

Reduction Behavior

Reducing agents such as lithium aluminum hydride () transform the compound into phosphine hydrides (). These derivatives are valuable precursors for phosphorus-containing polymers.

Coordination Chemistry

Tetraethyldiphosphine’s lone pairs on phosphorus enable it to act as a bidentate ligand, forming stable complexes with transition metals. For example, reaction with nickel chloride () yields , a catalyst for cross-coupling reactions .

Applications in Scientific Research

Catalysis

The compound’s ability to stabilize low-oxidation-state metals makes it indispensable in homogeneous catalysis. For instance, palladium complexes of tetraethyldiphosphine accelerate Suzuki-Miyaura couplings, enhancing reaction rates and selectivity .

Material Science

In polymer chemistry, tetraethyldiphosphine serves as a chain-transfer agent, controlling molecular weight distributions in polyolefins. Its ethyl groups provide steric bulk, preventing undesired chain branching.

Comparative Analysis with Related Phosphines

Triethylphosphine ((C2H5)3P\text{(C}_2\text{H}_5\text{)}_3\text{P}(C2H5)3P)

Unlike tetraethyldiphosphine, triethylphosphine contains a single phosphorus atom. This structural difference reduces its chelating capacity but improves volatility, making it preferable for vapor-phase deposition processes .

Tetraphenyldiphosphine ((C6H5)2P−P(C6H5)2\text{(C}_6\text{H}_5\text{)}_2\text{P−P(C}_6\text{H}_5\text{)}_2(C6H5)2P−P(C6H5)2)

Replacing ethyl with phenyl groups increases steric demand and electronic delocalization. Tetraphenyldiphosphine forms more rigid metal complexes, suitable for asymmetric catalysis .

Future Directions and Research Opportunities

Advances in tetraethyldiphosphine chemistry could focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume